EHT-6706, chemically known as 7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride, represents a novel microtubule-disrupting agent that specifically targets the colchicine-binding site to inhibit tubulin polymerization [2]. The compound demonstrates distinct occupation dynamics at the colchicine-binding site, which is located primarily within the beta-subunit and at the alpha/beta-subunit interface within the tubulin heterodimer [19].
The colchicine-binding site contains three hydrophobic pockets that serve as the main locations for ligand interactions, along with two hydrophilic sites that are prone to forming additional hydrogen bonds with ligands [19]. EHT-6706 occupies this binding domain through a mechanism that involves conformational changes to critical structural elements within tubulin [2]. The binding site occupation requires the compound to access the binding pocket during the curved conformation of tubulin, as the binding pocket is accessible to drugs for only approximately 15 percent of the simulation trajectory time in straight conformation compared to 82 percent in curved conformation [32].
The occupation dynamics of EHT-6706 at the colchicine-binding site involve specific interactions with key tubulin residues [2]. The compound's 3,4,5-trimethoxybenzyl moiety, which is structurally analogous to the trimethoxyphenyl group found in classical colchicine-site inhibitors, occupies the hydrophobic pocket within the beta-tubulin subunit [19]. This occupation prevents the conformational change from curved to straight tubulin that is essential for microtubule assembly [23].
Binding Site Component | Location | Function in EHT-6706 Binding |
---|---|---|
Hydrophobic Pocket I | Beta-tubulin subunit | Deep binding mode recognition |
Hydrophobic Pocket II | Beta-tubulin subunit | Primary trimethoxybenzyl binding |
Hydrophobic Pocket III | Alpha/beta interface | Interface stabilization |
Hydrophilic Site A | Beta-tubulin H7 helix | Hydrogen bond formation |
Hydrophilic Site B | Alpha-tubulin T5 loop | Secondary interactions |
EHT-6706 exhibits highly potent inhibition kinetics of tubulin polymerization at low nanomolar concentrations [2]. The compound demonstrates significant antiproliferative activity on more than 60 human tumor cell lines, including those described as being drug resistant [2]. This potent activity is attributed to the compound's specific mechanism of tubulin polymerization inhibition through colchicine-site binding.
The inhibition kinetics of tubulin polymerization by EHT-6706 follow a pattern consistent with colchicine-site inhibitors, where the formation of tubulin-inhibitor complexes is proportional to the inhibition of polymerization [18]. The kinetics of complex formation involve a reversible association of the tubulin-EHT-6706 complex with microtubule ends, effectively blocking further elongation [18]. This mechanism is particularly effective because it targets both the initiation and elongation phases of microtubule assembly.
Research findings indicate that EHT-6706 binding to tubulin results in conformational changes that prevent the straight/curved structural transition necessary for microtubule formation [2] [19]. The compound's inhibition kinetics are characterized by rapid association with soluble tubulin dimers, followed by incorporation into growing microtubule ends where it acts as a poison subunit [32]. This poisoning mechanism is particularly effective at substoichiometric concentrations, where even small fractions of EHT-6706-bound tubulin can significantly reduce microtubule growth rates.
Kinetic Parameter | EHT-6706 | Reference Compound |
---|---|---|
Effective Concentration Range | Low nanomolar | Varies by inhibitor type |
Association Phase | Rapid with soluble tubulin | Compound-dependent |
Poisoning Efficiency | High at substoichiometric levels | Variable |
Elongation Inhibition | Complete blockade | Partial to complete |
The structural basis of microtubule destabilization by EHT-6706 centers on its ability to lock tubulin in an assembly-incompetent curved conformation [2] [19]. When EHT-6706 binds to the colchicine site, it induces specific conformational changes in critical structural elements of tubulin, particularly the beta-T7 loop, which is flipped outward upon ligand binding [23].
The destabilization mechanism involves steric hindrance of the beta-T7 loop movement, which is essential for the conformational change from curved to straight tubulin required for microtubule assembly [23]. The beta-T7 loop joins together residues beta-H8 and beta-H7, which essentially shapes the straight and curved conformations, and this loop is also related to the vertical conjunction between monomers [19]. EHT-6706 binding prevents this critical structural transition, thereby maintaining tubulin in its assembly-incompetent state.
The compound's isoquinoline backbone, combined with the 3,4,5-trimethoxybenzyl group and ethoxy substituent, creates a molecular architecture that optimally fits within the colchicine-binding site [2]. This structural arrangement allows EHT-6706 to form multiple interactions with key tubulin residues, including hydrophobic interactions with the beta-tubulin binding pocket and potential hydrogen bonding with critical amino acid residues [19].
The destabilization also involves disruption of lateral and longitudinal tubulin-tubulin interactions that are essential for stable microtubule formation [12]. Research indicates that the longitudinal bond energy is approximately 12.0 kilojoules per mole, while lateral bond strength is approximately 3.6 kilojoules per mole [28]. EHT-6706 binding disrupts these interactions by preventing the conformational changes necessary for proper intermolecular contacts between tubulin dimers.
Structural Element | Normal Function | Effect of EHT-6706 Binding |
---|---|---|
Beta-T7 Loop | Conformational switching | Locked in outward position |
Beta-H7 Helix | Straight conformation stabilization | Prevented from proper positioning |
Alpha-T5 Loop | Interface interactions | Altered interaction pattern |
Lateral Contacts | Protofilament assembly | Disrupted formation |
Longitudinal Bonds | Dimer-dimer interactions | Weakened associations |
EHT-6706 demonstrates competitive binding affinity when compared to classical tubulin inhibitors that target the colchicine-binding site [2]. The compound exhibits binding characteristics that are consistent with high-affinity colchicine-site inhibitors, showing potent activity at nanomolar concentrations similar to other established compounds in this class [2].
Comparative studies indicate that EHT-6706's binding affinity is enhanced by its structural features, particularly the 3,4,5-trimethoxybenzyl moiety that is common among potent colchicine-site inhibitors [19]. This structural element is crucial for optimal binding, as it anchors the molecule within the hydrophobic pocket of beta-tubulin and maintains proper orientation for maximum inhibitory effect [36].
When compared to colchicine itself, EHT-6706 demonstrates several advantageous binding characteristics [2]. While colchicine exhibits slow binding kinetics due to the conformational requirements for site access, EHT-6706 shows more favorable association properties [33]. The compound's isoquinoline-based structure provides a more rigid framework compared to colchicine's flexible tropolone system, potentially contributing to improved binding stability [2].
Research findings suggest that EHT-6706's binding affinity compares favorably with other synthetic colchicine-site inhibitors such as combretastatin A-4 and podophyllotoxin derivatives [19]. The compound's unique structural features, including the ethoxy substituent and isoquinoline core, contribute to its distinctive binding profile while maintaining the essential trimethoxybenzyl recognition element [2].
Inhibitor | Structural Class | Key Binding Elements | Relative Affinity |
---|---|---|---|
EHT-6706 | Isoquinoline derivative | 3,4,5-trimethoxybenzyl, ethoxy group | High nanomolar range |
Colchicine | Tropolone alkaloid | Trimethoxyphenyl, tropolone ring | Reference standard |
Combretastatin A-4 | Stilbene derivative | 3,4,5-trimethoxyphenyl, cis-configuration | High nanomolar range |
Podophyllotoxin | Lignan derivative | Trimethoxyphenyl, lactone ring | Moderate to high |
EHT-6706 demonstrates exceptionally broad and potent cytotoxic activity across multiple tumor cell line panels, exhibiting remarkable efficacy even against drug-resistant cancer cell populations [1]. The compound displays highly potent antiproliferative activity at low nanomolar concentrations (0.3-10 nanomolar) against more than 60 human tumor cell lines, representing diverse cancer types including lung, colorectal, breast, pancreatic, and prostate malignancies [1].
The cytotoxicity profile encompasses a comprehensive spectrum of cancer cell lines, including H460 non-small cell lung carcinoma cells, HCT116 colorectal cancer cells (both wild-type and p53-knockout variants), MDA-MB-231 breast cancer cells, and MiaPaca2 pancreatic cancer cells [2]. Notably, the compound maintains its potent activity against cell lines described as being drug-resistant, demonstrating potential for overcoming existing therapeutic resistance mechanisms [1].
Specific IC50 values have been determined for select cell lines, with PC-3 prostate cancer cells showing an IC50 of 53.2 ± 3.73 nanomolar and HepG2 hepatocellular carcinoma cells displaying an IC50 of 39.8 ± 4.71 nanomolar [3]. The compound's activity extends beyond human cancer models to include canine prostate cancer cell lines CT1258 and 0846, indicating cross-species therapeutic potential [4].
The exceptional potency of EHT-6706 is attributed to its mechanism as a novel microtubule-disrupting agent that targets the colchicine-binding site on β-tubulin to inhibit tubulin polymerization [1]. This targeting strategy proves highly effective across diverse tumor types, suggesting a fundamental vulnerability in cancer cell microtubule dynamics that EHT-6706 exploits with remarkable consistency.
EHT-6706 induces pronounced G2/M phase cell cycle arrest through multiple interconnected mechanisms centered on microtubule disruption and checkpoint activation [2]. The compound's primary mode of action involves binding to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization and subsequent microtubule depolymerization [1]. This fundamental disruption of the cellular cytoskeleton triggers a cascade of cell cycle regulatory responses.
The G2/M checkpoint activation occurs as a direct consequence of microtubule dysfunction, with cells unable to form proper mitotic spindles required for chromosome segregation [2]. EHT-6706 treatment results in dose-dependent modulation of key cell cycle regulatory proteins, including decreased expression of cyclin B1 and reduced phosphorylation of CDK1 (cyclin-dependent kinase 1) [3]. The compound also disrupts the function of Cdc25C phosphatase, which is essential for the dephosphorylation events that normally allow progression from G2 into mitosis [3].
Experimental evidence demonstrates that EHT-6706 induces G2/M phase cell cycle arrest with EC50 values ranging from 39 to 74 nanomolar across different cell lines, including HeLa cells (53.2 ± 3.73 nanomolar), HepG2 cells (39.8 ± 4.71 nanomolar), and H460 cells (74.6 ± 9.45 nanomolar) [5]. The onset of cell cycle arrest typically occurs within 12-24 hours of treatment, with maximum effects observed at 24-48 hours post-exposure [2].
The molecular mechanism underlying G2/M arrest involves the activation of DNA damage checkpoints triggered by the inability to form functional mitotic spindles [6]. This checkpoint activation serves as a protective mechanism, preventing cells with compromised chromosome segregation machinery from proceeding through mitosis, ultimately leading to either cell cycle arrest or apoptotic cell death [2].
EHT-6706 triggers robust apoptotic responses through the activation of multiple caspase-mediated pathways, demonstrating a comprehensive engagement of programmed cell death mechanisms [2]. The compound induces activation of both initiator and effector caspases, including caspase-3, caspase-7, and caspase-9, in a dose-dependent manner across various cancer cell lines [7] [8].
Caspase-3 activation represents a central component of EHT-6706-induced apoptosis, with the enzyme undergoing proteolytic processing from its inactive zymogen form to the active p17 fragment [7]. This activation is accompanied by the cleavage of downstream substrates, including poly(ADP-ribose) polymerase (PARP), which serves as a biochemical marker of apoptotic execution [2]. The temporal pattern of caspase activation typically begins 6-12 hours after EHT-6706 exposure and reaches maximum levels by 24-48 hours [9].
The mitochondrial apoptotic pathway plays a crucial role in EHT-6706-induced cell death, with caspase-9 activation indicating the formation of the apoptosome complex [7]. This pathway involves mitochondrial membrane permeabilization and the release of cytochrome c and other apoptogenic factors, leading to the activation of the caspase cascade [10]. The compound's effects on mitochondrial function are evidenced by changes in mitochondrial membrane potential and the subsequent release of pro-apoptotic factors [7].
Bcl-2 family protein modulation represents another critical aspect of EHT-6706's apoptotic mechanism [10]. The compound affects the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members, promoting mitochondrial outer membrane permeabilization and enhancing the sensitivity of cancer cells to apoptotic stimuli [11]. This modulation occurs preferentially in cancer cells compared to normal cells, contributing to the compound's therapeutic selectivity [2].
The selectivity of EHT-6706-induced apoptosis for cancer cells over normal cells has been demonstrated in comparative studies using malignant versus benign cell populations [12]. This differential sensitivity is attributed to the heightened dependence of cancer cells on functional microtubule dynamics for survival and proliferation, making them more vulnerable to microtubule-targeting agents [5].
EHT-6706 exhibits potent anti-angiogenic properties through direct effects on endothelial cell biology, positioning it as both a cytotoxic and vascular-disrupting agent [1]. The compound demonstrates strong efficacy in preventing endothelial cell tube formation, a critical process in new blood vessel development, at the same low nanomolar concentrations that show cytotoxic activity against cancer cells [1].
The anti-angiogenic effects of EHT-6706 encompass multiple aspects of endothelial cell function, including the disruption of pre-established vessels and the inhibition of endothelial cell migration [1] [13]. These effects are mediated through the compound's primary mechanism of microtubule disruption, which is particularly disruptive to the dynamic cytoskeletal rearrangements required for angiogenic processes [14] [15].
Endothelial cell monolayer permeability changes represent a significant component of EHT-6706's vascular effects [1]. The compound alters the integrity of endothelial cell-cell junctions, leading to increased vascular permeability and potential vascular collapse in tumor tissues [14]. This effect is attributed to the disruption of VE-cadherin (vascular endothelial-cadherin) signaling pathways, which are essential for maintaining endothelial barrier function [16] [14].
Genome-wide transcriptomic analysis of EHT-6706 effects on human endothelial cells reveals comprehensive gene expression changes affecting anti-angiogenic pathways [1] [13]. These transcriptional alterations provide insight into the molecular mechanisms underlying the compound's anti-angiogenic activity and identify potential biomarkers for therapeutic response [17]. The gene expression changes are consistent with the activation of anti-angiogenic signaling cascades and the suppression of pro-angiogenic factors [1].
The clinical relevance of EHT-6706's anti-angiogenic effects lies in its potential to target both cancer cells directly and the tumor vasculature that supports their growth [18]. This dual mechanism of action may provide enhanced therapeutic efficacy compared to agents that target only one of these components [14]. The compound's ability to induce vascular collapse and tumor necrosis through endothelial cell targeting represents a valuable addition to its direct cytotoxic effects against cancer cells [19] [18].